Bienvenue dans la boutique en ligne BenchChem!

DLinDMA

siRNA Delivery Lipid Nanoparticles Hepatocyte Targeting

DLinDMA (1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane, CAS 871258-12-7) is an ionizable cationic lipid characterized by a tertiary amine headgroup (pKa ≈ 6.7) and two C18:2 (linoleyl) ether-linked hydrophobic tails. As the prototypical member of the DLin series, DLinDMA served as the foundational benchmark in the development of stable nucleic acid lipid particles (SNALPs) for systemic siRNA delivery, establishing the core ether-linked architecture subsequently refined in advanced analogs such as DLin-KC2-DMA and DLin-MC3-DMA.

Molecular Formula C41H77NO2
Molecular Weight 616.1 g/mol
CAS No. 871258-12-7
Cat. No. B1670809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDLinDMA
CAS871258-12-7
Synonyms1,2-dilinoleyloxy-3-dimethylaminopropane
DLinDMA
Molecular FormulaC41H77NO2
Molecular Weight616.1 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C41H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3/b15-13-,16-14-,21-19-,22-20-
InChIKeyNFQBIAXADRDUGK-KWXKLSQISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceColorless to light yellow liquid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DLinDMA (CAS 871258-12-7): Ionizable Cationic Lipid for siRNA-LNP Formulation – Technical Specifications and Procurement Context


DLinDMA (1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane, CAS 871258-12-7) is an ionizable cationic lipid characterized by a tertiary amine headgroup (pKa ≈ 6.7) and two C18:2 (linoleyl) ether-linked hydrophobic tails [1]. As the prototypical member of the DLin series, DLinDMA served as the foundational benchmark in the development of stable nucleic acid lipid particles (SNALPs) for systemic siRNA delivery, establishing the core ether-linked architecture subsequently refined in advanced analogs such as DLin-KC2-DMA and DLin-MC3-DMA [2].

Why Ionizable Lipid Selection Matters: Procurement Implications of DLinDMA Substitution in siRNA-LNP Platforms


In-class ionizable cationic lipids cannot be treated as interchangeable components for LNP-based siRNA delivery. Despite sharing the same general structural motif—a tertiary amine headgroup and linoleyl-derived tails—subtle variations in linker chemistry (ether vs. ester), headgroup pKa, and tail saturation profoundly alter intracellular trafficking kinetics, endosomal escape efficiency, and resultant in vivo gene silencing potency [1]. As demonstrated in direct comparative studies, LNPs formulated with DLinDMA, DLinK-DMA, and DLinKC2-DMA exhibit potencies differing by orders of magnitude despite comparable particle size, encapsulation efficiency, and initial cellular uptake [2]. These differences stem from lipid-specific pH-dependent lyotropic phase transitions that govern the rate-limiting step of cytosolic RNA release, rendering empirical selection of the appropriate ionizable lipid essential for achieving target-specific efficacy and acceptable toxicity profiles [1][3].

DLinDMA (CAS 871258-12-7) Procurement Evidence: Quantitative Differentiation from DLin-KC2-DMA and DLin-MC3-DMA


Head-to-Head In Vivo Hepatic Gene Silencing Potency: DLinDMA vs. DLin-MC3-DMA

In a direct head-to-head comparison of hepatic gene silencing activity following systemic administration, LNPs formulated with DLin-MC3-DMA achieved gene silencing potency approximately 1,000-fold higher than those formulated with DLinDMA [1]. This three-order-of-magnitude improvement represents a fundamental advance in LNP design and underscores the limitations of DLinDMA as a delivery vehicle for achieving robust in vivo target knockdown.

siRNA Delivery Lipid Nanoparticles Hepatocyte Targeting

Comparative pKa Values and Ionization Behavior: DLinDMA (pKa 6.7) vs. DLin-MC3-DMA (pKa 6.44)

The measured polar headgroup pKa of DLinDMA is approximately 6.7 [1], whereas the clinically validated analog DLin-MC3-DMA exhibits an optimized pKa of 6.44 . This difference of approximately 0.26 pH units positions DLinDMA slightly above the empirically determined optimal pKa window of 6.2–6.5 for maximal hepatic siRNA delivery efficiency [2]. The elevated pKa of DLinDMA correlates with less favorable pH-dependent ionization kinetics at endosomal pH, contributing to reduced endosomal escape and diminished in vivo potency relative to optimized analogs [1][2].

pKa Optimization Endosomal Escape pH-Dependent Ionization

In Vitro Gene Silencing Potency and Cytotoxicity: DLinDMA vs. DLin-KC2-DMA and DLinK-DMA in Antigen-Presenting Cells

In primary bone marrow-derived macrophages, LNPs formulated with DLin-KC2-DMA and DLinK-DMA exhibited significantly improved GAPDH gene silencing potencies relative to DLinDMA formulations, while simultaneously demonstrating reduced cytotoxicity [1]. The study directly compared four ionizable cationic lipids (DLinDAP, DLinDMA, DLinK-DMA, and DLinKC2-DMA) and identified DLin-KC2-DMA as the most potent formulation for inhibiting GAPDH target protein production in antigen-presenting cells [1].

APC Targeting Immunotherapy siRNA-LNP Potency

pH-Dependent Lyotropic Phase Transition Kinetics and In Vivo Protein Expression Onset: DLinDMA vs. DLin-MC3-DMA and DLin-KC2-DMA

Synchrotron X-ray scattering analysis revealed that DLinDMA exhibits a distinctly larger spacing and higher hydration state at the Fd3m inverse micellar to inverse hexagonal HII transition (occurring at pH 6) compared to DLin-MC3-DMA and DLin-KC2-DMA [1]. This structural divergence correlates with a retarded onset and reduced overall level of eGFP protein expression in vitro for DLinDMA-LNPs compared to MC3- and KC2-containing formulations, establishing a direct mechanistic link between lipid-specific mesophase behavior and delivery kinetics [1]. In vivo hepatic eGFP expression mediated by the three ionizable lipids ranked MC3 ≥ KC2 > DLinDMA, despite similar delivery of mRNA per cell across all cell fractions isolated [1].

mRNA Delivery Endosomal Escape LNP Structural Biology

Ether Linkage Stability vs. Ester-Linked Analogs: Enzymatic Degradation Resistance of DLinDMA

LNPs formulated with DLinDMA, DLinK-DMA, and DLin-KC2-DMA—all of which contain ether linkages rather than ester bonds—are resistant to hydrolysis by endogenous lipases following cellular uptake, in contrast to the ester-linked analog DLinDAP, which undergoes rapid lipase-mediated degradation [1]. This resistance to enzymatic cleavage enables DLinDMA-containing LNPs to maintain structural integrity during endosomal trafficking, facilitating much more potent gene silencing than ester-linked comparators [1]. Among the ether-linked lipids, DLin-KC2-DMA demonstrated superior potency to both DLinDMA and DLinK-DMA due to enhanced uptake and improved endosomal siRNA release [1].

Lipid Stability Lipase Resistance Intracellular Trafficking

Procurement Specification: DLinDMA Purity Profile from Commercial Suppliers

Commercially available DLinDMA (CAS 871258-12-7) from established suppliers such as MedChemExpress and Selleck Chemicals consistently meets a purity specification of ≥98.93% to >99% as determined by HPLC analysis, with structural identity confirmed by NMR . This high-purity baseline is essential for reproducible LNP formulation, as batch-to-batch variability in lipid composition can confound comparative studies and compromise the utility of DLinDMA as a benchmark control [1].

Quality Control Certificate of Analysis Reproducibility

Recommended Research and Industrial Applications for DLinDMA (CAS 871258-12-7)


Comparative Benchmarking for Novel Ionizable Lipid Development

DLinDMA serves as the essential historical comparator for evaluating the structure-activity relationships of newly synthesized ionizable cationic lipids. As the prototypical ether-linked DLin-series lipid with a well-characterized pKa of ~6.7, DLinDMA provides a consistent baseline against which improvements in hepatic gene silencing potency (e.g., the ~1000-fold improvement observed with DLin-MC3-DMA [1]), pKa optimization, and toxicity reduction can be quantitatively measured [1][2]. Procurement of high-purity DLinDMA is critical for generating interpretable, reproducible comparative data in LNP formulation development.

Mechanistic Studies of Endosomal Escape and pH-Dependent LNP Dynamics

The retarded pH-dependent lyotropic phase transition kinetics of DLinDMA relative to DLin-MC3-DMA and DLin-KC2-DMA make it a uniquely informative tool for dissecting the biophysical mechanisms governing endosomal escape [3]. Studies employing DLinDMA-containing LNPs can reveal how lipid-specific structural rearrangements (e.g., the Fd3m to HII transition) dictate the rate and efficiency of cytosolic RNA release [3][2]. DLinDMA's larger inter-lamellar spacing and distinct hydration behavior at acidic pH provide a contrasting profile that illuminates the structure-function correlates of fusogenic lipid activity [3].

Lipase-Resistant LNP Formulation for Intracellular Trafficking Studies

The ether linkages of DLinDMA confer resistance to hydrolysis by intracellular lipases, a property shared with DLinK-DMA and DLin-KC2-DMA but absent in ester-linked analogs like DLinDAP [2]. This stability makes DLinDMA a suitable lipid component for experiments designed to track LNP uptake and intracellular processing over extended time courses without confounding degradation artifacts [2]. Investigators studying endosomal maturation, lysosomal escape, and cytosolic siRNA release kinetics can utilize DLinDMA-LNPs to ensure that observed trafficking dynamics reflect particle stability rather than lipid degradation [2].

Calibration Standard for LNP Biophysical Characterization

Given its extensive characterization across multiple studies, DLinDMA serves as a reliable calibration standard for LNP biophysical assays. The compound's well-defined pKa (~6.7), molecular weight (616.06), and ether-linked structure provide a consistent reference point for methods development in HPLC purity analysis, NMR structural confirmation, and pH-dependent ionization measurements . Procurement of DLinDMA from suppliers offering verified analytical certificates (≥98.93% purity by HPLC) ensures that this benchmark material meets the reproducibility standards required for comparative analytical studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for DLinDMA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.